An In-depth Technical Guide to 1-Benzofuran-3-ylacetonitrile: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-Benzofuran-3-ylacetonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-3-ylacetonitrile, a key intermediate in the synthesis of various biologically active molecules, possesses a unique combination of a benzofuran scaffold and a reactive nitrile group. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and insights into its reactivity. The information presented herein is intended to support researchers in the effective utilization of this versatile compound in synthetic chemistry and drug discovery programs.
Chemical and Physical Properties
1-Benzofuran-3-ylacetonitrile is a solid, off-white to yellow compound at room temperature.[1] It is characterized by the physical and chemical properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Melting Point | 38-42 °C | [1][2] |
| Boiling Point | 120 °C at 0.5 mmHg | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 52407-43-9 | [1][2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Benzofuran-3-ylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1-Benzofuran-3-ylacetonitrile is expected to show distinct signals for the aromatic protons of the benzofuran ring system and a characteristic singlet for the methylene (-CH₂) protons adjacent to the nitrile group. The aromatic region will display a complex splitting pattern corresponding to the protons on the benzene and furan rings.
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¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for cyano groups. The spectrum will also show distinct signals for the carbons of the benzofuran core, including the quaternary carbons at the ring fusion and the C2 and C3 carbons of the furan ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzofuran-3-ylacetonitrile will be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile stretch) | ~2250 |
| C-H (aromatic stretch) | ~3100-3000 |
| C=C (aromatic ring stretch) | ~1600-1450 |
| C-O-C (ether stretch) | ~1250-1050 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will likely involve the loss of the cyanomethyl radical (•CH₂CN) and other characteristic fragments arising from the benzofuran ring.
Chemical Reactivity
The reactivity of 1-Benzofuran-3-ylacetonitrile is governed by the interplay of the benzofuran ring system and the cyanomethyl group.
Reactivity of the Benzofuran Ring
The benzofuran ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur primarily at the C2 position of the benzofuran ring. The presence of the electron-withdrawing cyanomethyl group at the C3 position may influence the regioselectivity of these reactions.
Reactivity of the Cyanomethyl Group
The cyanomethyl group offers several avenues for chemical transformation:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-benzofuran-3-ylacetic acid, a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals.
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Reduction: The nitrile group can be reduced to a primary amine, 2-(1-benzofuran-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation opens up possibilities for the synthesis of various amine derivatives.
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Reactions of the Methylene Group: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of different functional groups at this position.
Experimental Protocols
Synthesis of 1-Benzofuran-3-ylacetonitrile
A common synthetic route to 1-Benzofuran-3-ylacetonitrile involves the reaction of 3-(chloromethyl)-1-benzofuran with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Diagram: Synthetic Pathway to 1-Benzofuran-3-ylacetonitrile
Caption: Synthesis of 1-Benzofuran-3-ylacetonitrile.
Hydrolysis to 1-Benzofuran-3-ylacetic Acid
Protocol: 1-Benzofuran-3-ylacetonitrile is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and can be further purified by recrystallization.
Diagram: Hydrolysis of 1-Benzofuran-3-ylacetonitrile
Caption: Hydrolysis to 1-Benzofuran-3-ylacetic Acid.
Reduction to 2-(1-Benzofuran-3-yl)ethanamine
Protocol: A solution of 1-Benzofuran-3-ylacetonitrile in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the excess LiAlH₄ is carefully quenched, and the product is extracted and purified.
Diagram: Reduction of 1-Benzofuran-3-ylacetonitrile
Caption: Reduction to 2-(1-Benzofuran-3-yl)ethanamine.
Conclusion
1-Benzofuran-3-ylacetonitrile is a valuable and versatile building block in organic synthesis. Its unique chemical structure allows for a wide range of chemical transformations, making it an important intermediate for the preparation of a diverse array of compounds with potential applications in medicinal chemistry and materials science. This guide provides essential information to facilitate its use in research and development.
